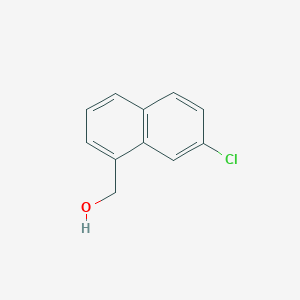
1-(5-(4-FLUORO-3-METHYLPHENYL)PYRIMIDIN-2-YL)ETHAN-1-AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(4-FLUORO-3-METHYLPHENYL)PYRIMIDIN-2-YL)ETHAN-1-AMINE is a synthetic organic compound characterized by a pyrimidine ring substituted with a 4-fluoro-3-methylphenyl group and an ethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(4-FLUORO-3-METHYLPHENYL)PYRIMIDIN-2-YL)ETHAN-1-AMINE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-(5-(4-fluoro-3-methylphenyl)pyrimidin-2-yl)ethanone.
Reductive Amination: The key step involves the reductive amination of 1-(5-(4-fluoro-3-methylphenyl)pyrimidin-2-yl)ethanone using ammonium acetate and sodium cyanoborohydride in ethanol.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-(4-FLUORO-3-METHYLPHENYL)PYRIMIDIN-2-YL)ETHAN-1-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
1-(5-(4-FLUORO-3-METHYLPHENYL)PYRIMIDIN-2-YL)ETHAN-1-AMINE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Biology: It may be used in studies related to cellular signaling pathways and molecular interactions.
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(5-(4-FLUORO-3-METHYLPHENYL)PYRIMIDIN-2-YL)ETHAN-1-AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can affect various cellular pathways, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
- 1-(5-(4-Fluoro-3-methylphenyl)pyrimidin-2-yl)ethylamine
- 4-(2-Fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)pyrimidin-2-yl)ethanamine
Uniqueness: 1-(5-(4-FLUORO-3-METHYLPHENYL)PYRIMIDIN-2-YL)ETHAN-1-AMINE stands out due to its specific substitution pattern on the pyrimidine ring, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Propriétés
Formule moléculaire |
C13H14FN3 |
|---|---|
Poids moléculaire |
231.27 g/mol |
Nom IUPAC |
1-[5-(4-fluoro-3-methylphenyl)pyrimidin-2-yl]ethanamine |
InChI |
InChI=1S/C13H14FN3/c1-8-5-10(3-4-12(8)14)11-6-16-13(9(2)15)17-7-11/h3-7,9H,15H2,1-2H3 |
Clé InChI |
GBITUYYBLXKEOT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2=CN=C(N=C2)C(C)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl 4-[2-(dimethylamino)ethylamino]benzoate](/img/structure/B8710374.png)


![2-amino-4-(3,4-dimethoxyphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B8710401.png)


![7-Benzyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B8710430.png)


![5-hydroxy-2-[5-hydroxy-4-methoxy-2-(3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B8710442.png)
